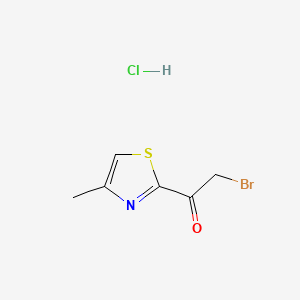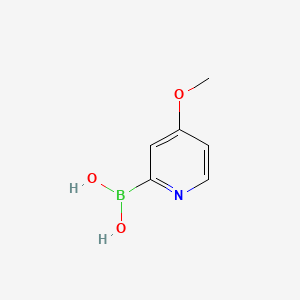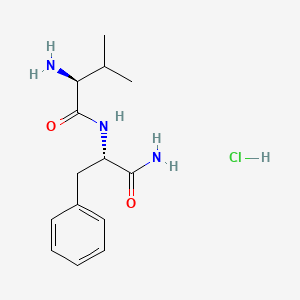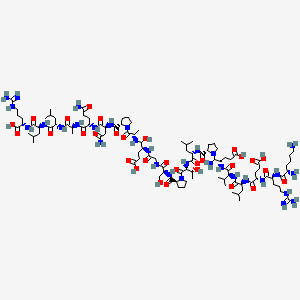
2-Pyridylacetic--d2 Acid-OD DCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyridylacetic–d2 Acid-OD DCl” is a chemical compound with the molecular formula C7H4ClD4NO2 . It has a molecular weight of 177.621567112 .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . This approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of “2-Pyridylacetic–d2 Acid-OD DCl” is represented by the formula C7H4ClD4NO2 . More detailed structural information may be available from specialized chemical databases or research articles .Safety and Hazards
The safety data sheet for 2-Pyridylacetic acid hydrochloride, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyridylacetic-d2 Acid-OD DCl involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxaldehyde-d2", "Benzylmagnesium chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Preparation of benzyl-2-pyridyl-d2-methanol", "a. Dissolve 2-Pyridinecarboxaldehyde-d2 (1.0 g, 8.1 mmol) in diethyl ether (10 mL) and add benzylmagnesium chloride (2.0 M in diethyl ether, 8.1 mmol) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give benzyl-2-pyridyl-d2-methanol as a yellow oil (1.5 g, 93%).", "Step 2: Preparation of 2-Pyridylacetic-d2 Acid", "a. Dissolve benzyl-2-pyridyl-d2-methanol (1.0 g, 4.1 mmol) in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid as a white solid (0.8 g, 87%).", "Step 3: Preparation of 2-Pyridylacetic-d2 Acid-OD DCl", "a. Dissolve 2-pyridylacetic-d2 acid (0.5 g, 3.1 mmol) in deuterium oxide (5 mL) and add hydrochloric acid (1 M, 5 mL) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Filter the mixture and concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid-OD DCl as a white solid (0.6 g, 97%)." ] } | |
Numéro CAS |
1219802-51-3 |
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
Clé InChI |
MQVISALTZUNQSK-LFWFLCBASA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonymes |
2-Pyridylacetic--d2 Acid-OD DCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



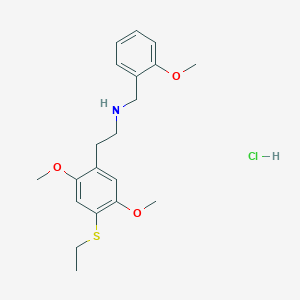
![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)
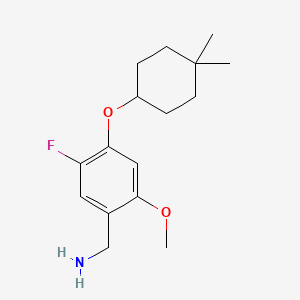

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)
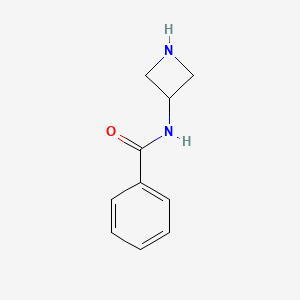
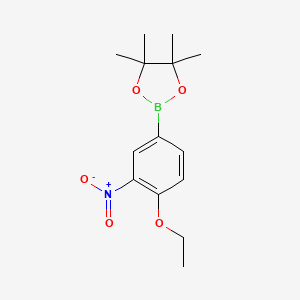
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)

